5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazolo-pyrazines. This compound is characterized by its unique structure, which includes an oxadiazole ring fused to a pyrazine ring, with a 4-methylphenyl group attached to the oxadiazole ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 4-methylphenylhydrazine with glyoxal in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various substituted oxadiazolo-pyrazines, hydrazine derivatives, and oxides. These products can be further modified to obtain compounds with desired properties for specific applications .
Scientific Research Applications
5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine: A closely related compound with similar structural features.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Another related compound with a sulfur atom replacing the oxygen in the oxadiazole ring.
Quinoxaline: A compound with a similar pyrazine ring but different substituents
Uniqueness
5-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H8N4O |
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Molecular Weight |
212.21 g/mol |
IUPAC Name |
5-(4-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C11H8N4O/c1-7-2-4-8(5-3-7)9-6-12-10-11(13-9)15-16-14-10/h2-6H,1H3 |
InChI Key |
VDLAMKOWEPPHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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